1-Ethyl-4-nitro-1H-indole-3-carbaldehyde
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Overview
Description
1-Ethyl-4-nitro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-4-nitro-1H-indole-3-carbaldehyde typically involves multistep organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The introduction of the nitro group at the 4-position and the ethyl group at the 1-position can be achieved through nitration and alkylation reactions, respectively. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-Ethyl-4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 1-Ethyl-4-amino-1H-indole-3-carbaldehyde (from reduction) and 1-Ethyl-4-nitro-1H-indole-3-carboxylic acid (from oxidation).
Scientific Research Applications
1-Ethyl-4-nitro-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-nitro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
1-Ethyl-4-nitro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.
1-Methyl-4-nitro-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which can influence its reactivity and biological activity.
4-Nitroindole: Lacks the aldehyde group, limiting its applications in certain synthetic pathways.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and biological studies.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-ethyl-4-nitroindole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)11-9(12)4-3-5-10(11)13(15)16/h3-7H,2H2,1H3 |
InChI Key |
UXUIPDIMJNCHJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O |
Origin of Product |
United States |
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